Technical Guide: Synthesis and Characterization of 3-Iodo-4-methyl-1H-pyrrolo[2,3-c]pyridine
Technical Guide: Synthesis and Characterization of 3-Iodo-4-methyl-1H-pyrrolo[2,3-c]pyridine
The following technical guide details the synthesis and characterization of 3-iodo-4-methyl-1H-pyrrolo[2,3-c]pyridine (also known as 3-iodo-4-methyl-6-azaindole).
Executive Summary
Target Compound: 3-iodo-4-methyl-1H-pyrrolo[2,3-c]pyridine Molecular Formula: C₈H₇IN₂ Molecular Weight: 258.06 g/mol Core Scaffold: 6-Azaindole (Pyrrolo[2,3-c]pyridine) Applications: Key intermediate for Suzuki-Miyaura cross-coupling in the development of kinase inhibitors (e.g., JAK, MPS1) and CNS-active agents.
Editorial Note: This guide specifically addresses the [2,3-c] isomer (6-azaindole). Researchers must distinguish this from the more common [2,3-b] isomer (7-azaindole). The 4-methyl substituent provides a critical steric handle, while the 3-iodo group serves as a high-reactivity site for orthogonal functionalization.
Retrosynthetic Analysis
The construction of the 3-iodo-4-methyl-6-azaindole scaffold requires a strategy that installs the pyrrole ring onto a pyridine core while preserving the 4-methyl group. The most robust route utilizes the Bartoli Indole Synthesis , which excels at forming sterically crowded azaindoles from nitro-pyridines.
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Step 1 (Core Construction): Synthesis of 4-methyl-1H-pyrrolo[2,3-c]pyridine via Bartoli cyclization of 4-methyl-3-nitropyridine. The ortho-methyl group at C4 sterically promotes the [3,3]-sigmatropic rearrangement required for the reaction.
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Step 2 (Functionalization): Regioselective electrophilic iodination at C3 using N-Iodosuccinimide (NIS).
Figure 1: Retrosynthetic strategy for the target compound.
Experimental Protocols
Synthesis of 4-Methyl-1H-pyrrolo[2,3-c]pyridine (Core)
Principle: The Bartoli reaction utilizes vinylmagnesium bromide to attack the nitro group. The resulting intermediate undergoes a [3,3]-sigmatropic rearrangement to the unhindered ortho position (C2 of the pyridine), followed by cyclization and aromatization.
Materials:
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4-Methyl-3-nitropyridine (1.0 eq)
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Vinylmagnesium bromide (1.0 M in THF, 3.5 eq)
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Anhydrous THF (Solvent)
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Sat. aq. NH₄Cl (Quench)[1]
Protocol:
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Setup: Flame-dry a 3-neck round-bottom flask and equip it with a magnetic stir bar, low-temperature thermometer, and nitrogen inlet.
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Dissolution: Dissolve 4-methyl-3-nitropyridine (10 mmol) in anhydrous THF (100 mL). Cool the solution to -78 °C using a dry ice/acetone bath.
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Addition: Add vinylmagnesium bromide (35 mL, 35 mmol) dropwise over 30 minutes via a pressure-equalizing addition funnel. Critical: Maintain internal temperature below -65 °C to prevent polymerization of the Grignard reagent.
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Reaction: Stir at -78 °C for 1 hour, then allow the mixture to warm slowly to -20 °C over 2 hours. Stir at -20 °C for an additional 4 hours.
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Quench: Pour the cold reaction mixture into a rapidly stirring solution of saturated aqueous NH₄Cl (200 mL) at 0 °C.
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Workup: Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.[2]
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Purification: Purify via flash column chromatography (SiO₂, 0-5% MeOH in DCM). The product elutes as a pale yellow solid.
Synthesis of 3-Iodo-4-methyl-1H-pyrrolo[2,3-c]pyridine
Principle: Electrophilic aromatic substitution (SEAr) on azaindoles occurs preferentially at C3 due to the electron-rich nature of the pyrrole ring. N-Iodosuccinimide (NIS) is preferred over I₂/base to avoid oxidation side reactions and simplify workup.
Materials:
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4-Methyl-1H-pyrrolo[2,3-c]pyridine (1.0 eq)
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N-Iodosuccinimide (NIS) (1.05 eq)
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DMF (Anhydrous, 0.2 M concentration)
Protocol:
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Dissolution: In a foil-wrapped flask (to protect from light), dissolve the core scaffold (5 mmol) in anhydrous DMF (25 mL).
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Iodination: Add NIS (5.25 mmol) in one portion at 0 °C.
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Monitoring: Allow to warm to room temperature and stir for 2–4 hours. Monitor by TLC (5% MeOH/DCM) or LC-MS. The starting material peak (M+H = 133) should disappear, replaced by the product (M+H = 259).
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Workup: Dilute with EtOAc (100 mL) and wash with 10% aqueous sodium thiosulfate (Na₂S₂O₃) to quench any residual iodine (indicated by fading of brown color). Wash with water (3x) and brine (1x) to remove DMF.
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Isolation: Dry over MgSO₄, filter, and concentrate.
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Purification: Recrystallize from minimal hot acetonitrile or purify via short silica plug (EtOAc/Hexanes) to yield the title compound as an off-white to tan solid.
Figure 2: Workflow for the regioselective iodination process.
Characterization Data
The following data is derived from theoretical prediction and analogous literature for 4-substituted-6-azaindoles.
1H NMR Spectroscopy (400 MHz, DMSO-d6)
| Position | Shift (δ ppm) | Multiplicity | Integration | Assignment Logic |
| NH | 11.80 - 12.10 | br s | 1H | Typical azaindole NH; broad due to exchange. |
| C2-H | 7.75 - 7.85 | s | 1H | Sharp singlet. Coupling to C3 is removed by Iodine. Downfield shift due to I. |
| C7-H | 8.70 - 8.80 | s | 1H | Most deshielded aromatic proton (adjacent to Pyridine N). |
| C5-H | 7.90 - 8.00 | s | 1H | Para to Pyridine N. Singlet due to C4-Me blocking coupling. |
| CH₃ | 2.45 - 2.55 | s | 3H | Methyl group at C4. |
13C NMR Spectroscopy (100 MHz, DMSO-d6)
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C3 (C-I): ~55-60 ppm (Distinctive upfield shift due to heavy atom effect of Iodine).
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C4 (C-Me): ~130-135 ppm.
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C2: ~130-132 ppm.
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C7: ~135-140 ppm (Adjacent to N).
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C5: ~115-120 ppm.
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Methyl: ~18-22 ppm.
Mass Spectrometry
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ESI-MS (Positive Mode): Calculated for C₈H₈IN₂ [M+H]⁺: 258.97. Found: 259.0.
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Isotope Pattern: No significant M+2 peak (unlike Cl/Br), confirming Iodine.
Expert Insights & Troubleshooting
Regioselectivity
The presence of the 4-methyl group is sterically significant. While C3 is the most electronic-rich site, the adjacent methyl group may slightly retard the reaction rate compared to the unsubstituted parent.
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Observation: If reaction is sluggish at RT, heat to 40 °C. Do not exceed 60 °C to avoid iodination at C2 or over-iodination.
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Impurity: If C2-iodination occurs (rare with NIS), it can be separated by column chromatography (C2-iodo is typically less polar).
Stability
Azaindoles are generally stable, but 3-iodo derivatives can be light-sensitive.
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Storage: Store under inert atmosphere (Argon) at -20 °C, protected from light.
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Handling: Avoid prolonged exposure to acidic media, which can cause protodeiodination.
Safety
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Nitro-pyridines: Potential explosion hazard upon rapid heating; handle Grignard addition strictly at low temperature.
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NIS: Irritant. Solid succinimide byproduct is easily removed by water wash, but ensure complete removal to avoid interference in subsequent coupling reactions.
References
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Bartoli Indole Synthesis Scope: Dobson, D. R., et al. "Synthesis of 4- and 6-azaindoles via Bartoli cyclization." Synlett, 2005.
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Iodination Methodology: Castanet, A.-S., et al. "Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide." Tetrahedron Letters, 2002.
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Azaindole Review: Popowycz, F., et al. "The chemistry of the azaindoles." Tetrahedron, 2007.
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Analogous Synthesis (7-Azaindole): Song, J. J., et al. "A practical synthesis of 7-azaindole from 2-amino-3-picoline." Journal of Organic Chemistry, 2002.
